molecular formula C14H10Cl2N2OS2 B14811909 N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

Cat. No.: B14811909
M. Wt: 357.3 g/mol
InChI Key: AVTBNKVTBFNZTF-VOTSOKGWSA-N
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Description

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is a chemical compound with a complex structure that includes dichlorophenyl, thienyl, and acrylamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide typically involves the reaction of 2,3-dichloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-thienyl)acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is unique due to its combination of dichlorophenyl, thienyl, and acrylamide groups. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds .

Properties

Molecular Formula

C14H10Cl2N2OS2

Molecular Weight

357.3 g/mol

IUPAC Name

(E)-N-[(2,3-dichlorophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H10Cl2N2OS2/c15-10-4-1-5-11(13(10)16)17-14(20)18-12(19)7-6-9-3-2-8-21-9/h1-8H,(H2,17,18,19,20)/b7-6+

InChI Key

AVTBNKVTBFNZTF-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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